Boc-Hyp(Bzl)-OH
Description
Significance of Hydroxyproline (B1673980) Derivatives in Organic and Peptide Chemistry
The importance of Boc-Hyp(Bzl)-OH is best understood by first appreciating the foundational roles of its parent molecule, proline, and its hydroxylated form, hydroxyproline, in the realms of biochemistry and synthetic chemistry.
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain loops back to form a pyrrolidine (B122466) ring with the backbone amide group. sigmaaldrich.com This rigid, cyclic structure imposes significant conformational constraints on the polypeptide chain. sigmaaldrich.comnih.gov Unlike other amino acids, the peptide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference, a factor that is crucial for the precise three-dimensional folding of proteins. sigmaaldrich.com Proline is often referred to as a "structure breaker" because its unique geometry can disrupt or introduce kinks in regular secondary structures like α-helices and β-sheets, thereby facilitating the formation of turns and loops that are essential for a protein's final architecture and function. sigmaaldrich.comsigmaaldrich.comnih.gov The incorporation of proline and its derivatives is a key strategy for scientists aiming to control the secondary structure of synthetic peptides. nih.gov
Hydroxyproline, primarily found as 4-hydroxyproline, is a major component of the structural protein collagen, which is the most abundant protein in mammals. nih.govbritannica.com It constitutes roughly 14% of collagen by weight and is critical for its stability. britannica.com The hydroxyl group of hydroxyproline participates in hydrogen bonding, which helps to stabilize the iconic triple helix structure of collagen, providing tensile strength and integrity to connective tissues such as skin, bones, tendons, and cartilage. ontosight.ainumberanalytics.comcaringsunshine.com The synthesis of hydroxyproline occurs as a post-translational modification, where proline residues within the collagen peptide chain are hydroxylated by the enzyme prolyl hydroxylase. ontosight.ai Deficiencies in this process can lead to diseases characterized by weakened connective tissues. ontosight.ainumberanalytics.com
Unnatural amino acids (UAAs), which are not among the 20 common protein-coding amino acids, are invaluable tools in medicinal chemistry and drug discovery. bioascent.comnih.gov They serve as versatile chiral building blocks, providing a rich source of stereochemically defined structures with diverse functionalities. bioascent.comnih.gov By incorporating UAAs into peptides or as standalone scaffolds, chemists can create novel molecules with enhanced properties, such as increased stability against enzymatic degradation, improved pharmacokinetic profiles, and constrained conformations that can lead to higher binding affinity and selectivity for biological targets. nih.govnih.govenamine.net Hydroxyproline derivatives, including this compound, are considered valuable UAAs in this context, offering a rigid scaffold and functional handles for further chemical modification. nih.govrsc.orgorganic-chemistry.org Their use allows for the construction of complex and diverse molecular libraries for screening in drug discovery programs. nih.govnih.gov
Hydroxyproline as a Constituent of Collagen and Related Proteins
Overview of this compound as a Key Building Block in Peptide Synthesis
The strategic protection of hydroxyproline's functional groups, as seen in this compound, is what transforms it into a highly effective building block for the controlled, stepwise synthesis of peptides.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. In this technique, the growing peptide chain is anchored to an insoluble solid support (resin), which allows for easy separation and purification after each reaction step. thermofisher.combachem.com this compound is designed for use in SPPS. sigmaaldrich.cn The carboxylic acid group is activated and coupled to the free amine of the resin-bound peptide chain. The temporary Boc group is then removed to reveal a new amine, ready for the next coupling cycle. thermofisher.compeptide.com The benzyl (B1604629) group on the hydroxyproline side chain remains intact throughout these cycles, preventing it from interfering with the peptide bond formation. peptide.com
The use of this compound falls under the "Boc-chemistry" or "Boc/Bzl" strategy for SPPS. peptide.comseplite.com This approach is one of the two dominant strategies, the other being Fmoc-chemistry. americanpeptidesociety.orgiris-biotech.de In Boc-chemistry, the temporary N-terminal protecting group is the acid-labile Boc group, which is typically removed using a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.compeptide.comamericanpeptidesociety.org The side-chain protecting groups, such as the benzyl group on the hydroxyproline in this compound, are more stable and require a much stronger acid, like anhydrous hydrogen fluoride (B91410) (HF), for their removal in the final step of the synthesis. thermofisher.comnih.gov This difference in acid lability allows for the selective removal of the N-terminal Boc group at each step without disturbing the side-chain protection. peptide.com Although Fmoc chemistry has become more widespread due to its milder conditions, the Boc/Bzl strategy remains crucial for the synthesis of certain complex or long peptides and for producing peptide thioesters used in native chemical ligation. iris-biotech.denih.gov
Chemical and Physical Properties of this compound
The utility of this compound in synthesis is dictated by its specific chemical and physical characteristics.
| Property | Value |
| Synonym | Boc-O-benzyl-L-hydroxyproline |
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 54631-81-1 |
| Appearance | Solid |
| Melting Point | ~70 °C |
| Optical Activity | [α]20/D −40±2°, c = 2% in ethanol |
| Purity (HPLC) | ≥95.0% |
| Data sourced from Sigma-Aldrich. sigmaaldrich.cn |
Research Findings and Applications
The unique structural constraints and functionalities offered by hydroxyproline derivatives have made them subjects of extensive research. For instance, the "proline editing" approach utilizes the incorporation of hydroxyproline into a peptide, followed by on-resin modification of the hydroxyl group to create a diverse array of 4-substituted proline residues. nih.gov This method allows for the synthesis of peptides with novel properties, including the introduction of spectroscopic probes, reactive handles for bioconjugation, and mimetics of other amino acids. nih.gov Furthermore, derivatives of hydroxyproline have been transformed into other heterocyclic systems, such as hexahydropyrimidines, which are valuable for modulating peptide secondary structures and have pharmacological utility. acs.org These studies highlight the versatility of hydroxyproline as a scaffold, a potential that is unlocked by protected derivatives like this compound.
Fundamental Utility in Solid-Phase Peptide Synthesis (SPPS)
Scope and Research Focus of the Outline on this compound Academic Investigations
This article will exclusively focus on the chemical and physical properties, synthesis, and the academic applications of this compound. The discussion will be centered on its role as a building block in peptide synthesis, its utility in the study of collagen and peptidomimetics, and its contribution to structural and functional studies of peptides. Information regarding dosage, administration, and safety profiles is strictly excluded from the scope of this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474507 | |
| Record name | Boc-Hyp(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-81-1 | |
| Record name | Boc-Hyp(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Hyp Bzl Oh and Its Integration into Peptides
Strategies for N-alpha and Side-Chain Protection in Hydroxyproline (B1673980) Synthesis
In peptide synthesis, the prevention of unwanted side reactions and uncontrolled polymerization is paramount. peptide.com This is achieved by temporarily blocking the reactive alpha-amino group and any functional groups on the amino acid side-chain. peptide.comug.edu.pl For hydroxyproline, both the N-terminal amine and the hydroxyl group on the pyrrolidine (B122466) ring necessitate protection. A widely adopted strategy in solid-phase peptide synthesis (SPPS) is the Boc/Bzl protection scheme, where the Boc group provides temporary protection for the alpha-amino group, and benzyl-based groups offer more stable protection for the side-chains. peptide.comseplite.com
Application of the Benzyl (B1604629) (Bzl) Group for Hydroxyl Side-Chain Protection
The hydroxyl group of hydroxyproline is a reactive site that can undergo undesirable reactions, such as acylation, during peptide synthesis. Therefore, its protection is essential. In the context of Boc-based chemistry, the benzyl (Bzl) ether is a commonly employed protecting group for the hydroxyl side-chains of amino acids like serine, threonine, and hydroxyproline. peptide.combzchemicals.com
The selection of the benzyl group for hydroxyl protection in Boc chemistry is based on the principle of differential acid lability. While the Boc group is removed by moderate acids like TFA, the benzyl ether is stable under these conditions. peptide.compeptide.com The Bzl group requires much stronger acidic conditions for its removal, typically anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comseplite.com This difference in reactivity allows for the selective deprotection of the N-alpha-Boc group at each step of the peptide synthesis without affecting the side-chain protection. peptide.comnih.gov The use of Boc-Hyp(Bzl)-OH ensures that the hydroxyl group remains protected throughout the chain assembly and is only deprotected during the final cleavage of the peptide from the resin support. bzchemicals.com
The final step in a peptide synthesis utilizing the Boc/Bzl strategy involves the cleavage of the benzyl protecting groups and the simultaneous release of the peptide from the solid support. This is typically achieved using strong acids like HF. springernature.comwikipedia.org While effective, this harsh treatment can lead to side reactions. The carbocations generated during the cleavage of benzyl groups can lead to the alkylation of sensitive residues like tryptophan and methionine. peptide.com To mitigate these side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the cleavage cocktail to trap the reactive carbocations. wikipedia.orgwikipedia.org Another potential side reaction is the formation of a homoserine lactone from C-terminal methionine residues due to alkylation by tert-butyl cations generated from Boc group removal. peptide.com Careful selection of cleavage protocols and the use of appropriate scavengers are therefore critical to obtaining the desired peptide in high purity. psu.edu
Table 2: Protecting Group Orthogonality in this compound Synthesis
| Protecting Group | Function | Cleavage Condition | Orthogonality | Reference(s) |
|---|---|---|---|---|
| Boc | N-alpha protection | Moderate acid (e.g., TFA) | Removed at each synthesis cycle | peptide.compeptide.com |
| Bzl | Hydroxyl side-chain protection | Strong acid (e.g., HF) | Stable to TFA, removed at final cleavage | peptide.compeptide.com |
Selection of Bzl for Hydroxyl Protection in Boc Chemistry
Orthogonal Protecting Group Strategies in Complex Chemical Synthesis
The controlled, stepwise assembly of amino acids into a defined peptide sequence is predicated on the selective protection and deprotection of reactive functional groups. biosynth.com This prevents unwanted side reactions, such as polymerization or branching, ensuring the integrity of the target molecule. biosynth.com The concept of orthogonality is central to this endeavor, allowing for the removal of one class of protecting groups while others remain intact under the specific reaction conditions. iris-biotech.de
In peptide synthesis, protecting groups are classified as temporary for the α-amine and permanent or semi-permanent for the side chains. iris-biotech.dethermofisher.com An orthogonal protection scheme ensures that these different classes of groups can be removed in any order without affecting one another. biosynth.comiris-biotech.de This is achieved by selecting groups that are labile (removable) under entirely different chemical conditions. iris-biotech.de For instance, one group might be removed by acid, another by a base, and a third by hydrogenolysis. nih.gov
An ideal protecting group strategy exhibits the following characteristics:
Ease of Introduction: The protecting group can be readily attached to the amino acid. biosynth.com
Stability: It remains stable throughout the various steps of peptide chain elongation, including coupling and deprotection of the temporary α-amino group. biosynth.com
Selective Removal: It can be cleaved without affecting other protecting groups present in the molecule. biosynth.com
No Interference: The group does not hinder the desired coupling reactions. biosynth.com
Suppression of Side Reactions: It helps to minimize or prevent epimerization at the chiral α-carbon during activation and coupling. biosynth.com
This orthogonality provides synthetic flexibility, which is crucial for creating complex peptides, including those with post-translational modifications, cyclic structures, or conjugated moieties. researchgate.net
Two primary orthogonal strategies have dominated solid-phase peptide synthesis (SPPS) and also find application in solution-phase methods: the Boc/Bzl strategy and the Fmoc/tBu strategy. researchgate.netwikipedia.orgiris-biotech.de The this compound building block is designed for the Boc/Bzl approach. peptide.com
Boc/Bzl Strategy: This was the original strategy developed for SPPS. iris-biotech.de
Nα-Protection: The Boc (tert-butoxycarbonyl) group is used for temporary protection of the α-amine. It is removed with moderately strong acids, such as trifluoroacetic acid (TFA). thermofisher.comwikipedia.org
Side-Chain Protection: Benzyl (Bzl)-based groups are used for "permanent" side-chain protection. These are generally stable to the TFA used for Boc removal but are cleaved using very strong acids like anhydrous hydrogen fluoride (HF) in the final step, which also cleaves the peptide from the resin support. wikipedia.orgresearchgate.net
Fmoc/tBu Strategy: Developed later, this strategy has become more common due to its milder conditions. iris-biotech.deamericanpeptidesociety.org
Nα-Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine. It is labile to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org
Side-Chain Protection: tert-Butyl (tBu)-based groups protect the side chains. These are stable to the basic conditions used for Fmoc removal but are cleaved with acids like TFA in the final step. iris-biotech.dethermofisher.com
The key difference lies in the chemical conditions used for deprotection, which defines their orthogonality.
| Strategy | Nα-Protecting Group | Nα-Deprotection Condition | Side-Chain Protecting Group | Side-Chain Deprotection Condition | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Boc/Bzl | Boc | Acid (e.g., TFA) wikipedia.org | Bzl-based | Strong Acid (e.g., HF) researchgate.net | Favored for certain complex or base-sensitive peptides. thermofisher.comamericanpeptidesociety.org | Requires harsh, corrosive, and highly toxic reagents (HF). iris-biotech.de Can lead to peptide degradation. americanpeptidesociety.org |
| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) wikipedia.org | tBu-based | Acid (e.g., TFA) iris-biotech.de | Milder overall conditions. iris-biotech.deamericanpeptidesociety.org Avoids the use of HF. iris-biotech.de Truly orthogonal. wikipedia.org | The basic deprotection step can sometimes cause side reactions. Aggregation can be more prevalent. wikipedia.org |
Principles of Orthogonality in Amino Acid Protection
Solution-Phase Synthetic Approaches Involving this compound and its Precursors
While solid-phase synthesis is highly efficient for many peptides, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains indispensable, particularly for large-scale industrial production and the synthesis of complex peptide fragments. wikipedia.orgnih.gov LPPS allows for the purification of intermediates at each step, which can lead to a purer final product. bachem.com
The formation of a peptide (amide) bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. iris-biotech.de This is achieved using coupling reagents.
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgpeptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.orgiris-biotech.de While DCC is common in solution-phase synthesis, the resulting dicyclohexylurea (DCU) byproduct is poorly soluble, which can complicate purification, though this insolubility can also be an advantage for its removal. peptide.combachem.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble alternative, where the urea (B33335) byproduct can be removed by aqueous extraction. wikipedia.orgpeptide.com
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, COMU) are highly efficient activators. iris-biotech.de They have become preferred reagents for both solution and solid-phase synthesis due to their high reactivity and ability to suppress side reactions, particularly when used with additives. iris-biotech.de
| Reagent Class | Example(s) | Mechanism/Key Feature | Typical Application |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC peptide.com | Forms a reactive O-acylisourea intermediate. americanpeptidesociety.org Often used with additives to prevent racemization. bachem.com | Broadly used in both solution and solid-phase synthesis. bachem.com EDC is favored for aqueous couplings. wikipedia.org |
| Phosphonium Salts | PyBOP iris-biotech.de | Forms an active ester with the amino acid, leading to rapid coupling. | Used for difficult couplings where other reagents may be less effective. iris-biotech.de |
| Aminium/Uronium Salts | HATU, HBTU, COMU iris-biotech.de | Highly reactive activators that promote efficient peptide bond formation with low racemization. iris-biotech.de | Considered the standard for many modern peptide synthesis applications, including complex sequences. iris-biotech.de |
A significant challenge during peptide synthesis is the risk of losing the chiral integrity of the activated amino acid, a process known as racemization or epimerization. iris-biotech.debachem.com The α-hydrogen of an activated amino acid is acidic and can be abstracted, especially in the presence of a base, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, which destroys the original stereochemistry. bachem.com
Strategies to minimize epimerization include:
Use of Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used alongside coupling reagents. wikipedia.orgmdpi.com They react with the activated intermediate to form an active ester that is less prone to racemization while remaining highly reactive towards the amine component. wikipedia.orgpeptide.com
Choice of Coupling Reagent: Modern onium salt reagents like HATU and COMU were developed specifically to increase coupling efficiency and reduce the rate of epimerization compared to older methods. iris-biotech.de
Reaction Conditions: Careful control of the base, solvent, and temperature is critical. For instance, using a hindered base can sometimes reduce the rate of α-hydrogen abstraction. researchgate.net Performing couplings at lower temperatures can also help suppress epimerization.
Amino acids such as histidine and cysteine are particularly susceptible to racemization. peptide.com The use of urethane-based Nα-protecting groups like Boc and Fmoc generally provides good protection against racemization for single amino acid couplings. bachem.com However, the risk increases significantly when coupling peptide fragments. nih.gov
A primary advantage of solution-phase synthesis is the ability to purify intermediates after each coupling and deprotection step. bachem.com This ensures that impurities are not carried forward, which is crucial for achieving high final purity.
Common purification techniques include:
Extraction: Liquid-liquid extraction is a fundamental technique used to remove unreacted reagents and byproducts. acs.org For example, if a water-soluble coupling reagent like EDC is used, its urea byproduct can be washed away with an aqueous solution. wikipedia.org Acidic and basic washes can remove unreacted starting materials.
Crystallization: If the protected peptide intermediate is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity. It is a highly effective technique for removing structurally similar impurities.
Chromatography: When extraction and crystallization are insufficient, column chromatography over silica (B1680970) gel is often employed. rsc.org While effective, it can be time-consuming and require large volumes of solvent. rsc.org More advanced techniques like High-Performance Liquid Chromatography (HPLC) are typically reserved for the final peptide purification but can be used for critical intermediate steps if necessary. acs.org
Group-Assisted Purification (GAP): This modern approach involves attaching a temporary purification "handle" or tag to the peptide, which dramatically alters its solubility properties. rsc.orgresearchgate.net This allows the peptide to be easily separated from reaction byproducts by simple precipitation and filtration, avoiding the need for chromatography. researchgate.net
Control of Stereochemistry and Prevention of Epimerization during Solution-Phase Coupling
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. hongtide.com The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids, in conjunction with benzyl (Bzl)-based side-chain protection, known as the Boc/Bzl strategy, represents a classical and robust approach in SPPS. seplite.com this compound, with its Boc-protected α-amino group and benzyl-protected hydroxyl function, is a key building block for incorporating hydroxyproline residues into peptides using this strategy. peptide.com
Implementation of the Boc/Bzl Strategy in SPPS
The Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS) is a well-established method for creating peptides. seplite.comslideshare.net It involves the use of a Boc group for temporary protection of the N-terminus and benzyl-based groups for the semi-permanent protection of amino acid side chains. seplite.com This method is particularly useful for synthesizing peptides that might be sensitive to the basic conditions used in the alternative Fmoc/tBu strategy. hongtide.com
The synthesis begins by attaching the first Boc-protected amino acid to a solid resin support. iris-biotech.de The process then follows a series of repeated cycles, each consisting of two main steps: deprotection and coupling. lifetein.com The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine. seplite.comthermofisher.com Following this, the next Boc-protected amino acid is coupled to the newly freed amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. iris-biotech.dethermofisher.com Finally, the completed peptide is cleaved from the resin, and all the side-chain protecting groups are removed, usually with a strong acid like hydrogen fluoride (HF). lifetein.comthermofisher.com
In the Boc/Bzl strategy of SPPS, the initial step involves the covalent attachment of the C-terminal amino acid to an insoluble resin support. iris-biotech.de The choice of resin and the linker that connects the peptide to it are critical as they must be stable throughout the repeated cycles of TFA treatment used for Boc group removal. lifetein.com
Commonly used resins for Boc-SPPS include Merrifield and PAM (phenylacetamidomethyl) resins. bachem.com The attachment of the first Boc-amino acid, such as this compound, to these resins is typically achieved through esterification. For instance, with a chloromethyl resin like the Merrifield resin, the cesium salt of the Boc-amino acid is often used to form a benzyl ester linkage. This process can sometimes be prone to racemization, leading to the recommendation of using pre-loaded resins where the first amino acid is already attached under optimized, racemization-minimizing conditions. bachem.com
The linker itself is a bifunctional molecule that is covalently bonded to the solid support and provides a site for the growing peptide chain to be attached. The bond between the linker and the peptide must be stable to the conditions of synthesis (i.e., repetitive TFA deprotection) but cleavable at the end of the synthesis to release the final peptide. nih.gov In the Boc/Bzl strategy, linkers are designed to be cleaved by strong acids like HF, which also removes the benzyl-based side-chain protecting groups. thermofisher.com
For example, the PAM linker is more acid-stable than the standard benzyl ester linkage of the Merrifield resin, which helps to minimize premature cleavage of the peptide from the resin during the synthesis. researchgate.net The specific chemistry of the linker dictates the conditions required for the final cleavage and deprotection step.
The core of solid-phase peptide synthesis is a series of iterative cycles, each adding one amino acid to the growing peptide chain. iris-biotech.delifetein.com This process involves two key chemical steps: Nα-deprotection and coupling.
In the Boc/Bzl strategy, the cycle begins with the removal of the acid-labile Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). seplite.comthermofisher.com After the deprotection step, the resulting trifluoroacetate (B77799) salt is neutralized, often with a tertiary base like diisopropylethylamine (DIEA), to liberate the free amine at the N-terminus. seplite.com
The subsequent coupling step involves the formation of a new peptide bond between the free N-terminal amine of the growing chain and the carboxyl group of the incoming Boc-protected amino acid, such as this compound. This reaction requires the activation of the carboxyl group of the incoming amino acid. hongtide.com This activation is typically achieved using a coupling reagent. The entire cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence until the desired peptide is synthesized. lifetein.comthermofisher.com Throughout the process, washing steps are performed between chemical reactions to remove excess reagents and byproducts. lifetein.com
Resin Attachment and Linker Chemistry
Efficacy of Coupling Reagents for this compound Incorporations
The successful incorporation of this compound into a growing peptide chain during SPPS hinges on the efficient formation of a peptide bond, a process facilitated by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. thermofisher.com Several classes of coupling reagents are available, each with its own mechanism and efficacy.
Common carbodiimides used in peptide synthesis include dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). wikipedia.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org While effective, the use of carbodiimides alone can lead to side reactions, including racemization of the activated amino acid. wikipedia.orgpeptide.com To suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides. peptide.combachem.com HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and couples efficiently with the amine. peptide.com
Uronium/aminidinium-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU, are also highly efficient coupling reagents that lead to minimal racemization, especially when HOBt is added. peptide.com These reagents, often used with a base like diisopropylethylamine (DIEA), promote rapid coupling reactions. wikipedia.orgthaiscience.info For instance, a common coupling cocktail involves a combination of HBTU, HOBt, and DIEA. thaiscience.info
The choice of coupling reagent can be influenced by the specific amino acid being incorporated. For sterically hindered amino acids, more reactive reagents may be necessary to achieve high coupling yields.
Table of Common Coupling Reagents and Additives in SPPS
| Reagent/Additive | Abbreviation | Class | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Carbodiimide (B86325) | Forms an insoluble urea byproduct, making it less suitable for SPPS. peptide.com |
| Diisopropylcarbodiimide | DIC | Carbodiimide | Forms a soluble urea byproduct, suitable for SPPS. peptide.com |
| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization when used with carbodiimides. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminidinium | Highly efficient coupling with low racemization. peptide.com |
Mitigation of Undesired Side Reactions during SPPS with this compound
While SPPS is a powerful technique, several side reactions can occur during the synthesis, potentially leading to impurities in the final peptide product. When incorporating this compound, specific side reactions related to the protecting groups and the amino acid itself should be considered.
One common issue in Boc/Bzl SPPS is the potential for premature cleavage of the benzyl (Bzl) protecting group from the hydroxyproline side chain due to the repeated exposure to TFA during the Nα-Boc deprotection steps. Although Bzl groups are significantly more stable to acid than Boc groups, some degree of loss can occur, especially in longer syntheses. peptide.com
Another potential side reaction is the alkylation of sensitive residues, such as methionine or tryptophan, by carbocations generated during the deprotection steps. The benzyl cation released from the Hyp(Bzl) side chain during the final HF cleavage can also lead to unwanted modifications if not properly scavenged. The use of "scavengers" in the cleavage cocktail, such as anisole or thioanisole, is crucial to capture these reactive species and prevent them from reacting with the peptide.
Incomplete coupling or deprotection can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. iris-biotech.de To minimize this, coupling reactions are often monitored (e.g., using the Kaiser test) to ensure completion, and deprotection times can be extended if necessary. lifetein.comiris-biotech.de Capping of unreacted amines with reagents like acetic anhydride (B1165640) after the coupling step can also be performed to prevent the formation of deletion peptides. iris-biotech.de
Racemization of the activated amino acid during the coupling step is another concern. peptide2.com As mentioned previously, the use of additives like HOBt with carbodiimide coupling reagents, or the use of uronium/aminidinium reagents like HBTU, can significantly suppress this side reaction. peptide.compeptide2.com
Derivatization and Functionalization of the Hydroxyproline Moiety in this compound
The hydroxyl group on the proline ring of hydroxyproline offers a valuable site for chemical modification, allowing for the introduction of various functional groups into peptides. rsc.org While the benzyl ether in this compound serves as a protecting group during peptide synthesis, the underlying hydroxyl functionality can be exploited for derivatization either before or after the incorporation of the hydroxyproline residue into a peptide.
For instance, the hydroxyl group can be acylated to form esters. This can be achieved by reacting the hydroxyproline-containing peptide with an activated carboxylic acid. rsc.org This approach allows for the attachment of a wide range of moieties, including reporter groups like fluorophores or biotin (B1667282), or other molecules to tailor the properties of the peptide.
Alternatively, the hydroxyl group can be converted into other functional groups. For example, it can be oxidized to a ketone. Furthermore, the hydroxyl group can serve as a handle for the attachment of more complex structures, such as carbohydrates to create glycopeptides, or for the formation of cyclic peptides.
The ability to selectively modify the hydroxyproline side chain is a powerful tool in peptide chemistry. It enables the synthesis of peptides with novel properties and functions that are not accessible with the 20 proteinogenic amino acids alone. The development of methods for the site-selective derivatization of hydroxyproline continues to be an active area of research. rsc.orgnih.govspringernature.com
Table of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| This compound | N-tert-Butoxycarbonyl-O-benzyl-L-hydroxyproline |
| DCC | Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIEA | Diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| HF | Hydrogen fluoride |
| PAM | Phenylacetamidomethyl |
| DCM | Dichloromethane |
| DIC | Diisopropylcarbodiimide |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| Bzl | Benzyl |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
Conversion to N-Alkyl Amino Acid Derivatives
The incorporation of N-alkyl amino acids into peptides is a common strategy to enhance metabolic stability and modulate conformation. However, the direct coupling of bulky N-alkylated amino acids during solid-phase peptide synthesis (SPPS) can be sterically hindered and inefficient. An alternative and effective strategy involves incorporating a hydroxyproline (Hyp) unit into the peptide sequence and subsequently converting it into an N-alkyl amino acid derivative. acs.org This approach leverages the straightforward nature of Hyp coupling, which, due to its cyclic structure, poses less steric hindrance than a freely rotating N-alkyl group. acs.org
The core of this methodology is the selective cleavage of the C4–C5 bond of the pyrrolidine ring within the peptide backbone. rsc.org This scission transforms the rigid, cyclic Hyp unit into a flexible, acyclic N-substituted residue. rsc.org The process effectively generates a new N-alkyl chain from the original ring structure. One notable method involves an oxidative radical scission, where the process can be controlled to selectively modify an unprotected Hyp residue even in the presence of other protected customizable units within the same peptide. rsc.org
This transformation allows for the independent manipulation of both the newly formed N-substituent and the C-alpha side chain, providing a high degree of diversity from a single peptide precursor. acs.orgrsc.org Research has demonstrated the ability to introduce various N-chains, including N-methyl groups via reduction or more complex functionalities like N-homoallylic substituents and chains with terminal ester, ketone, or cyano groups through the addition of C-nucleophiles. acs.org These modifications are typically achieved in good to excellent yields. acs.org
Table 1: Examples of N-Alkyl Chains Generated from Hyp Scission
| Original Residue | Transformation Method | Resulting N-Substituent | Potential for Further Functionalization |
|---|---|---|---|
| Hydroxyproline | Reduction of N-acetoxymethyl chain | N-methyl | Basic N-alkylation |
| Hydroxyproline | Addition of C-nucleophiles | N-homoallylic | Alkene chemistry |
| Hydroxyproline | Addition of C-nucleophiles | N-chain with terminal ester | Hydrolysis, amidation |
| Hydroxyproline | Addition of C-nucleophiles | N-chain with terminal ketone | Carbonyl chemistry |
| Hydroxyproline | Addition of C-nucleophiles | N-chain with terminal cyano | Reduction to amine, hydrolysis |
Stereospecific Introduction of Diverse Functional Groups (e.g., fluorination)
A powerful strategy known as "proline editing" allows for the stereospecific modification of hydroxyproline residues after their incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS). nih.gov In this approach, Fmoc-4R-Hyp-OH is coupled into the growing peptide chain. The hydroxyl group is then protected, often with a trityl group, allowing the rest of the peptide to be synthesized. Following completion of the peptide sequence, the trityl group is orthogonally removed on the solid support, exposing the hydroxyl group for selective modification. nih.gov The peptide backbone itself serves to protect the proline's amino and carboxyl groups during these transformations. nih.gov
This method has been used to stereospecifically convert the 4R-Hyp residue into a vast library of over 100 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. nih.gov The modifications include the introduction of:
Fluorine atoms: To create electron-withdrawing effects or for use as ¹⁹F NMR probes. nih.gov
Recognition motifs: Such as biotin for affinity studies. nih.gov
Spectroscopic probes: Including fluorescent groups or handles for heteronuclear NMR. nih.gov
Reactive handles: Such as azides, alkynes, thiols, and ketones for bioorthogonal conjugation reactions. nih.gov
The introduction of fluorine, for example, can be achieved through various means. One method involves the oxidation of the 4-hydroxyl group to a ketone (4-oxoproline), followed by treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield 4,4-difluoroproline. nih.gov
Table 2: Examples of Functional Groups Introduced via Proline Editing
| Functional Group Type | Example Functional Group | Purpose / Application |
|---|---|---|
| Halogen | Fluoro, 4,4-difluoro | Induce stereoelectronic effects, ¹⁹F NMR probe |
| Recognition Motif | Biotin, RGD | Molecular recognition, cell adhesion |
| Spectroscopic Probe | Cyanophenyl ether, Pentafluorophenyl ether | Fluorescence, Infrared (IR) spectroscopy |
| Reactive Handle | Azide, Alkyne, Thiol, Ketone, Maleimide | Bioorthogonal chemistry, chemical ligation |
| Leaving Group | Sulfonate, Halide | Nucleophilic substitution reactions |
Strategies for Regio- and Stereoselective Chemical Modifications
Achieving both regio- and stereoselectivity is paramount when modifying the hydroxyproline scaffold within a complex peptide. The "proline editing" approach on a solid support is inherently regioselective, as the targeted hydroxyl group is the only one exposed for reaction after selective deprotection. nih.gov Stereoselectivity—the control over the 3D orientation at the C4 carbon—is governed by the choice of chemical reaction.
Mitsunobu Reaction: The Mitsunobu reaction is a cornerstone for achieving stereospecific inversion. nih.gov By reacting a 4R-hydroxyproline residue with a nucleophile (such as a carboxylic acid, phenol, or thiol) under Mitsunobu conditions (typically using a phosphine (B1218219) and an azodicarboxylate), a 4S-substituted proline is generated. This clean inversion of stereochemistry provides direct access to the opposite diastereomer, which would otherwise be difficult to synthesize. nih.gov This has been successfully applied on solid-phase to generate a series of esters, ethers, and thioethers with inverted stereochemistry. nih.gov
Oxidation-Reduction Sequences: A versatile strategy for accessing either stereoisomer involves a two-step oxidation-reduction sequence.
Oxidation: The 4-hydroxyl group of either a 4R- or 4S-Hyp residue can be oxidized to a planar 4-oxoproline (ketone) residue. nih.gov This step removes the original stereocenter.
Reduction: The subsequent stereoselective reduction of the ketone determines the final stereochemistry. Different reducing agents will preferentially attack from one face of the ring over the other, allowing for the controlled formation of either the 4R- or 4S-hydroxyproline derivative. nih.gov
Acylation: Direct acylation of the hydroxyl group using reagents like DIC/DMAP (N,N'-Diisopropylcarbodiimide/4-Dimethylaminopyridine) is also a common modification. nih.gov This reaction proceeds with retention of the original stereochemistry, providing access to 4R-esters from 4R-Hyp. While the same products can be formed with stereochemical inversion from 4S-Hyp via the Mitsunobu reaction, direct acylation offers a more straightforward route when retention is desired. nih.gov
Table 3: Summary of Stereoselective Modification Strategies for Hyp
| Reaction Type | Key Reagents | Stereochemical Outcome on 4R-Hyp | Product Type |
|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, DIAD, Nucleophile (e.g., R-COOH) | Inversion (4S) | Esters, Ethers, Thioethers |
| Oxidation | Dess-Martin periodinane or similar | Loss of stereocenter | 4-Oxoproline (Ketone) |
| Reduction (of 4-Oxo) | Stereoselective reducing agents | Controlled (4R or 4S) | 4-Hydroxyproline |
| Acylation | R-COOH, DIC, DMAP | Retention (4R) | Esters |
| Substitution | DAST (after oxidation) | Not applicable (gem-disubstitution) | 4,4-Difluoroproline |
Stereochemical and Conformational Analysis of Hydroxyproline Derivatives
Pyrrolidine (B122466) Ring Puckering in Hydroxyproline (B1673980) Analogues
The five-membered pyrrolidine ring of proline is not planar but exists in two primary puckered conformations, which are crucial for its structural role. This puckering is significantly influenced by substituents on the ring.
Analysis of Cγ-exo and Cγ-endo Conformations
The pyrrolidine ring of proline derivatives typically adopts one of two major envelope or twist conformations, which are commonly described by the position of the Cγ carbon relative to the plane of the ring. These are termed Cγ-exo (up) and Cγ-endo (down). In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the Cδ and Cβ atoms relative to the carboxyl group. Conversely, in the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carboxyl group. The energy barrier for interconversion between these puckers is low, allowing for rapid equilibrium, but the preference for one pucker over the other is dictated by the nature and stereochemistry of ring substituents.
Impact of the 4-Hydroxyl Group on Ring Conformation
The stereochemistry of substituents at the 4-position of the pyrrolidine ring is a primary determinant of pucker preference. For (2S,4R)-4-hydroxyproline (Hyp), the diastereomer commonly found in collagen and the parent structure for Boc-Hyp(Bzl)-OH, the 4-hydroxyl group strongly favors a Cγ-exo pucker. This preference is attributed to a stereoelectronic gauche effect, where the electron-withdrawing hydroxyl group preferentially orients itself gauche to the amide nitrogen in the ring. This Cγ-exo conformation preorganizes the main chain dihedral angles (φ, ψ) to values that are favorable for the formation of stable triple helices in collagen. researchgate.net In contrast, the (2S,4S)-hydroxyproline diastereomer (hyp) favors the Cγ-endo conformation.
The benzyl (B1604629) (Bzl) ether protecting group on the 4-hydroxyl group in this compound does not alter this fundamental preference for the Cγ-exo pucker, although it adds significant steric bulk. This steric hindrance can further influence local peptide conformations and interactions.
Table 1: Preferred Pyrrolidine Ring Pucker in 4-Substituted Proline Derivatives
| Compound/Residue | 4-Position Substituent | Typical Ring Pucker |
|---|---|---|
| Proline (Pro) | -H | Slight preference for Cγ-endo |
| (2S,4R)-Hydroxyproline (Hyp) | -OH (R configuration) | Strong preference for Cγ-exo |
| (2S,4S)-Hydroxyproline (hyp) | -OH (S configuration) | Cγ-endo |
| (2S,4R)-Fluoroproline (Flp) | -F (R configuration) | Strong preference for Cγ-exo |
| (2S,4S)-Fluoroproline (flp) | -F (S configuration) | Cγ-endo |
Experimental Methods for Conformational Elucidation (e.g., NMR, X-ray crystallography for related compounds)
The conformational preferences of hydroxyproline derivatives are primarily determined using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy: In solution, NMR is a powerful tool for analyzing the conformational equilibrium of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond. Proton-proton coupling constants (³J values) can provide information about the dihedral angles and thus the ring pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments can distinguish between cis and trans isomers of the prolyl amide bond. For instance, in related N-Boc protected fluoro-hydroxyproline isomers, detailed NMR analysis has been used to study their conformational preferences. researchgate.net For some tryptophan-containing dipeptides with a proline residue, NOE cross-peaks between specific protons have confirmed the major N-trans and minor N-cis conformers in solution. acs.org
Influence of Hydroxylation and Protecting Groups on Peptide Bond Conformation
The conformation of the pyrrolidine ring is intrinsically linked to the geometry of the preceding Xaa-Pro peptide bond, which can exist in either a cis or trans conformation.
Effects on cis/trans Isomerism of Prolyl Peptide Bonds
Unlike most other amino acid peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of a prolyl amide bond is small. iris-biotech.de The puckering of the pyrrolidine ring influences this equilibrium. A Cγ-exo pucker, as favored by (2S,4R)-hydroxyproline, is associated with a higher trans/cis ratio. This stabilization of the trans amide bond is partly due to a favorable n→π* orbital interaction between the lone pair of the preceding amide oxygen and the π* orbital of the proline carbonyl carbon. researchgate.net The Boc and Bzl protecting groups in this compound are primarily utilized during peptide synthesis to prevent unwanted reactions. peptide.comresearchgate.netnih.gov The bulky Boc group on the nitrogen can influence the local steric environment, but the fundamental trans-favoring bias is dictated by the exo pucker of the 4R-hydroxyproline core.
Conformational Stability and its Repercussions on Peptide Structure
The conformational preorganization of hydroxyproline derivatives has significant consequences for the stability of the peptides into which they are incorporated. The strong preference of (2S,4R)-Hyp for a Cγ-exo pucker and a trans preceding peptide bond is critical for the stability of the collagen triple helix. This conformation aligns the peptide backbone in a way that is optimal for forming the left-handed polyproline II-type (PPII) helix required for individual collagen strands. This inherent conformational bias reduces the entropic cost of folding, thereby stabilizing the final triple-helical assembly. researchgate.net
The protecting groups play a crucial role during synthesis. The Boc group ensures that the α-amino group does not participate in unwanted polymerization during coupling steps, while the Bzl group protects the hydroxyl side chain. peptide.com In the context of the final peptide structure after deprotection, the presence of the 4-hydroxyl group is the key contributor to stability, not the transient protecting groups. However, during the synthesis of "difficult sequences," backbone-protecting groups, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, have been used to inhibit interchain aggregation by disrupting hydrogen bonding, thereby improving synthesis outcomes. nih.gov This illustrates the powerful influence that side-chain and backbone modifications can have on peptide conformation and behavior.
Table 2: Compound Names Mentioned in this Article
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-α-tert-Butyloxycarbonyl-O-benzyl-trans-L-hydroxyproline |
| Proline | (S)-Pyrrolidine-2-carboxylic acid |
| Hydroxyproline (Hyp) | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid |
| hyp | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |
| Boc | tert-Butyloxycarbonyl |
| Bzl | Benzyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Z | Benzyloxycarbonyl |
| Aib | α-Aminoisobutyric acid |
| Hmb | 2-Hydroxy-4-methoxybenzyl |
Computational Studies on Hydroxyproline Conformations
Computational quantum mechanics calculations, often in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, have provided deep insights into the factors governing these conformational preferences. acs.orgscispace.com Studies on model compounds, such as N-acetylproline derivatives, are frequently used to dissect the intrinsic conformational biases imparted by various substituents on the proline ring. acs.orgscispace.comresearchgate.net
The hydroxylation of proline at the C4-position has a profound impact on the equilibrium between the exo and endo puckers. For (4R)-hydroxyproline (Hyp), the C4-exo pucker is generally favored. researchgate.net This preference is critical for biological recognition, such as the binding of Hyp-containing peptides to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, where the C4-exo pucker is essential for correctly positioning the hydroxyl group within the binding pocket. acs.orgscispace.com
Computational analyses have revealed that this preference is driven by stereoelectronic effects. nih.gov Specifically, a gauche effect involving the electron-withdrawing hydroxyl group influences the ring's conformation. This stereoelectronic control pre-organizes the residue into the exo pucker, which in turn stabilizes the trans conformation of the preceding amide bond through an n→π* interaction between adjacent carbonyl groups. nih.govresearchgate.net
Computational studies on N-acetylated and methyl-esterified hydroxyproline derivatives serve as reliable models to understand these preferences. For instance, quantum mechanics calculations on N-acetyl-Hyp-OMe and its fluorinated analogs have been used to delineate the effects of substituents on conformational preferences. acs.org These studies quantify the energetic differences between the exo and endo states and how they are modulated by factors like solvent and additional substitutions. The findings from these model systems are directly relevant to understanding the conformational behavior of synthetically crucial derivatives like this compound.
The table below summarizes the typical conformational preferences for the pyrrolidine ring in substituted prolines, as determined by a combination of computational and experimental methods.
| Derivative | Predominant Ring Pucker | Influencing Factors |
| Proline | C4-endo | Steric preference |
| (4R)-Hydroxyproline (Hyp) | C4-exo | Stereoelectronic gauche effect |
| (4S)-Hydroxyproline (hyp) | C4-endo | Stereoelectronic gauche effect |
| (3S,4S)-3-fluoro-4-hydroxyproline | C4-endo | Fluorine substitution reinforces endo pucker |
This table illustrates general trends observed in computational and experimental studies. nih.govacs.orgresearchgate.net
The cis/trans isomerization of the Xaa-Pro peptide bond is a fundamental aspect of protein structure and function. Unlike most other peptide bonds where the trans form is overwhelmingly favored, the energetic difference for the Xaa-Pro bond is much smaller, leading to a significant population of the cis isomer. sigmaaldrich.com Computational studies have been instrumental in analyzing how substituents on the proline ring alter this equilibrium.
For hydroxyproline, the aforementioned stereoelectronic effect that favors the C4-exo pucker also promotes the trans amide conformation, which is often required for biological activity. scispace.comresearchgate.net Natural Bond Order (NBO) analyses, a computational method, have been used to quantify the n→π* charge transfer interaction between the lone pair of the hydroxyl oxygen and the antibonding orbital of the carbonyl group, which stabilizes the trans conformer. acs.org Studies combining NMR data with computational analysis on various fluoro-hydroxyproline derivatives have demonstrated a clear correlation between the strength of this interaction, the substituent's stereochemistry, and the observed trans:cis ratio. acs.org
The table below presents data from a study on N-acetylated fluoro-hydroxyproline methyl esters, which serve as models for understanding the electronic effects that govern the trans:cis ratio in derivatives like this compound.
| Compound (N-acetyl methyl ester) | Observed trans:cis Ratio | Key Computational Insight |
| (4R)-Hydroxyproline (Hyp) | 4.1 : 1 | Strong n→π* interaction stabilizes trans form |
| (3R,4R)-3-fluoro-4-hydroxyproline | 1.1 : 1 | Fluorination alters electronic effects, reducing trans preference |
| (3S,4S)-3-fluoro-4-hydroxyproline | 1.0 : 1 | Stereochemistry of fluorine shifts equilibrium |
Data adapted from computational and NMR studies on model compounds. acs.org
These computational findings underscore the delicate interplay of steric and stereoelectronic forces in determining the three-dimensional structure of hydroxyproline derivatives. The insights gained from model systems are crucial for the rational design of peptides, peptidomimetics, and complex molecules where the conformation of the proline moiety is a critical determinant of function. researchgate.netnih.gov
Applications of Boc Hyp Bzl Oh in Advanced Chemical Synthesis and Medicinal Chemistry
Role in the Synthesis of Complex Peptides and Peptidomimetics
Boc-Hyp(Bzl)-OH serves as a crucial component in the synthesis of peptides and their analogues, particularly in the design of peptidomimetics. These synthetic molecules aim to mimic the biological activity of natural peptides while often offering improved stability, bioavailability, and receptor selectivity. The incorporation of modified amino acids like this compound is central to achieving these enhancements.
Design and Synthesis of Peptidomimetics Incorporating Modified Proline Residues
The presence of the hydroxyl group at the 4-position of hydroxyproline (B1673980), protected as a benzyl (B1604629) ether in this compound, provides a handle for introducing diverse chemical functionalities. By strategically modifying this hydroxyl group or utilizing its presence, chemists can fine-tune the tertiary structure of peptides and peptidomimetics mdpi.comuminho.ptacs.org. These alterations can lead to enhanced binding affinity to target receptors, improved efficacy, and modulated biological activity. For instance, the benzyl ether can be selectively removed to reveal the hydroxyl group for further derivatization, or its presence can influence the local conformation and hydrogen-bonding capabilities of the peptide chemimpex.comsigmaaldrich.cn. Research into proline analogues highlights their importance in SAR (Structure-Activity Relationship) studies, where specific modifications are correlated with changes in biological function mdpi.comsigmaaldrich.com.
Natural peptides are often susceptible to rapid degradation by proteases and peptidases in vivo, leading to short half-lives and poor pharmacokinetic profiles upc.edusigmaaldrich.com. Peptidomimetics are designed to overcome these limitations. Incorporating non-canonical amino acids, such as modified proline residues like those derived from this compound, can significantly enhance a peptide's resistance to enzymatic cleavage uminho.ptsigmaaldrich.com. The modified proline scaffold can contribute to increased metabolic stability, thereby prolonging the peptide's presence in the body and improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) upc.edusigmaaldrich.com.
Strategies for Altering Tertiary Structure and Enhancing Biological Activity
Incorporation into Macrocyclic Compounds and Peptide Analogues
This compound is also employed in the synthesis of macrocyclic peptides and peptide analogues. Macrocyclization can impart significant structural rigidity and conformational pre-organization, which often translates to enhanced biological activity and improved stability against proteolysis google.comresearchgate.netnih.govcpcscientific.com.
The development of combinatorial peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of a vast array of molecular structures. This compound, as a protected amino acid derivative, is amenable to solid-phase peptide synthesis (SPPS) sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comnih.gov, a method widely used for library generation. Its incorporation into linear peptide sequences allows for subsequent cyclization, leading to the formation of diverse cyclic peptide libraries. These libraries can then be screened for novel biological activities, making this compound a valuable tool in this process beilstein-journals.orgthieme-connect.de.
The synthesis of novel peptidomimetics often involves the formation of carbon-carbon (C-C) bonds to create unique structural scaffolds. Organozinc chemistry, for instance, has been utilized in the synthesis of substituted prolines, which are then incorporated into peptidomimetic structures mdpi.com. These reactions allow for the precise construction of complex molecular architectures, including those with modified proline rings. This compound can serve as a precursor or a component in such synthetic strategies, where the protected hydroxyl group or the pyrrolidine (B122466) ring itself can be involved in C-C bond-forming reactions to generate novel proline-based peptidomimetics.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-tert-butyloxycarbonyl-O-benzyl-L-hydroxyproline | chemimpex.comsigmaaldrich.cnpeptide.com |
| CAS Number | 54631-81-1 | sigmaaldrich.cnpeptide.com |
| Molecular Formula | C₁₇H₂₃NO₅ | sigmaaldrich.cnpeptide.com |
| Molecular Weight | 321.37 g/mol | sigmaaldrich.cnpeptide.com |
| Assay | ≥95.0% (HPLC) | sigmaaldrich.cn |
| Optical Activity | [α]²⁰/D −40±2°, c = 2% in ethanol | sigmaaldrich.cn |
| Melting Point (mp) | ~70 °C | sigmaaldrich.cn |
| Form | Solid | sigmaaldrich.cn |
| Application | Peptide synthesis | chemimpex.comsigmaaldrich.cnsigmaaldrich.com |
| Protection Groups | Boc (amine), Benzyl ether (hydroxyl) | chemimpex.comsigmaaldrich.cnpeptide.com |
List of Compounds Mentioned:
this compound (N-tert-butyloxycarbonyl-O-benzyl-L-hydroxyproline)
Proline
Hydroxyproline (Hyp)
Peptide
Peptidomimetic
Macrocyclic Compound
Organozinc reagent
Tertiary Structure
Biological Activity
Pharmacokinetics
Cyclic Peptide Library
Carbon-Carbon Bond Formation
Boc (tert-butyloxycarbonyl)
Benzyl ether
Synthesis of Collagen Model Peptides and Biomaterials
Investigation of Conformational Aspects in Synthetic Collagen Models
Contribution to Combinatorial Library Synthesis and Drug Discovery
This compound serves as a versatile building block in combinatorial chemistry, enabling the generation of diverse peptide libraries for drug discovery and the design of molecular probes.
This compound as a Building Block in Combinatorial Organic Synthesis
The compound's protected nature and defined stereochemistry make it an ideal component for combinatorial peptide synthesis sigmaaldrich.comjustia.com. By systematically varying this compound with other protected amino acids, researchers can rapidly synthesize large libraries of peptides with diverse sequences and structures. These libraries are then screened for biological activity, accelerating the identification of lead compounds in drug discovery programs justia.comsigmaaldrich.com. The ability to incorporate a modified hydroxyproline residue offers a means to introduce specific structural constraints or functionalities into the synthesized peptides, thereby expanding the chemical space accessible through combinatorial approaches.
Design and Optimization of Drug Candidates and Molecular Probes
The incorporation of this compound into peptide sequences can lead to drug candidates with improved properties, such as enhanced stability, bioavailability, and target specificity chemimpex.comsigmaaldrich.com. Hydroxyproline residues, particularly when modified, can influence peptide conformation and interactions with biological targets. For instance, the benzyl protection can be strategically removed to reveal the hydroxyl group for further functionalization or to modulate the peptide's pharmacokinetic profile researchgate.netnih.gov. Furthermore, peptides incorporating this compound can be designed as molecular probes for studying biological processes or as components of targeted drug delivery systems chemimpex.comsigmaaldrich.com. The compound's utility extends to the development of therapeutics for various conditions, including neurological disorders, due to its potential to influence blood-brain barrier permeability chemimpex.com.
Specific Examples of Biological Research Applications
Beyond its direct role in collagen mimetics and combinatorial libraries, this compound finds application in broader biological research. It is used in studies investigating protein folding and stability, offering insights into diseases associated with protein misfolding, such as Alzheimer's disease chemimpex.com. The compound's unique structural features allow it to be incorporated into peptides designed to study protein-protein interactions or enzyme activities, thereby elucidating fundamental biochemical processes and disease mechanisms chemimpex.comchemimpex.com. Moreover, its role in creating modified amino acids can lead to the development of novel materials, including hydrogels for drug delivery systems, where controlled release properties are paramount chemimpex.com.
Compound Name Table
| Common Name/Abbreviation | Full Chemical Name | CAS Number |
| This compound | N-alpha-tert-butyloxycarbonyl-4-O-benzyl-L-hydroxyproline | 54631-81-1 |
| Boc-L-Hyp(Bzl)-OH·DCHA | N-alpha-tert-butyloxycarbonyl-4-O-benzyl-L-hydroxyproline DCHA salt | 54631-81-1 |
| Boc-Hyp(Bzl) | N-alpha-tert-butyloxycarbonyl-4-O-benzyl-L-hydroxyproline | 54631-81-1 |
| Boc-O-benzyl-L-trans-4-hydroxyproline dicyclohexylammonium (B1228976) salt | N-alpha-tert-butyloxycarbonyl-4-O-benzyl-L-trans-4-hydroxyproline dicyclohexylammonium salt | 54631-81-1 |
| This compound·DCHA | N-alpha-tert-butyloxycarbonyl-4-O-benzyl-L-hydroxyproline DCHA salt | 54631-81-1 |
| Boc-D-Hse(Bzl)-OH | N-tert-butoxycarbonyl-D-homoserine(benzyl)-OH | 150009-60-2 |
| Boc-Tyr(Bzl)-OH | N-tert-butoxycarbonyl-O-benzyl-L-tyrosine | 30977-50-1 |
| Fmoc-Pro-Hyp(TBDPS)-Gly-OH | Nα-Fmoc-L-prolyl-L-hydroxyprolyl(O-tert-butyldiphenylsilyl)-glycine | N/A |
| Boc-Hyp-OH | N-tert-butoxycarbonyl-L-hydroxyproline | 13726-69-7 |
| Boc-Ser(Bzl) | N-tert-butoxycarbonyl-O-benzyl-L-serine | 30977-51-2 |
| Boc-Ser(tBu) | N-tert-butoxycarbonyl-O-tert-butyl-L-serine | 30977-52-3 |
| Fmoc-Lys-OH | Nα-Fmoc-L-lysine | 35737-11-2 |
| Fmoc-Lys[Boc-Ser(tBu)]-OH | Nα-Fmoc-Nε-[N-tert-butoxycarbonyl-O-tert-butyl-L-seryl]-L-lysine | N/A |
| Boc-aminooxyacetic acid | N-tert-butoxycarbonylaminooxyacetic acid | 75063-13-3 |
| Z-Gly-Gly-ONp | N-Benzyloxycarbonyl-glycyl-glycine p-nitrophenyl ester | 2400-71-7 |
| H-Gly-Gly-ONp | Glycylglycine p-nitrophenyl ester | 1730-49-0 |
| H-Gly-Gly-OMe | Glycylglycine methyl ester | 4773-42-6 |
| Boc-Hyp(Bz1)-Gly-Gly-ONp | N-tert-butoxycarbonyl-4-O-benzyl-L-hydroxyprolyl-glycylglycine p-nitrophenyl ester | N/A |
| Boc-Hyp(Bz1)-Gly-Gly-OMe | N-tert-butoxycarbonyl-4-O-benzyl-L-hydroxyprolyl-glycylglycine methyl ester | N/A |
| Boc-Hyp(Bz1)-Gly-Gly | N-tert-butoxycarbonyl-4-O-benzyl-L-hydroxyprolyl-glycylglycine | N/A |
| Boc-Asp(Bzl)-Lys(Bz)-Hyp-OMe | N-tert-butoxycarbonyl-O-benzyl-L-aspartyl-Nε-benzoyl-L-lysyl-4R-hydroxy-L-proline methyl ester | N/A |
| H-Asp(Bzl)-Lys(Bz)-Hyp-OMe | L-aspartyl-Nε-benzoyl-L-lysyl-4R-hydroxy-L-proline methyl ester | N/A |
| Boc-Ser(Bzl)-OH | N-tert-butoxycarbonyl-O-benzyl-L-serine | 30977-50-1 |
| Boc-Leu-OH | N-tert-butoxycarbonyl-L-leucine | 13734-34-4 |
| H-Hyp-OMe·HCl | 4R-hydroxy-L-proline methyl ester hydrochloride | 59454-53-0 |
| Bz-Gly-OH | Hippuric acid | 495-69-2 |
| DOPA | 3,4-Dihydroxyphenylalanine | 5992-38-1 |
Development of Antifungal Agents
This compound has been employed in the synthesis of peptidomimetic compounds that exhibit antifungal properties. These peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and potency against fungal pathogens. Research has focused on incorporating this modified proline derivative into peptide backbones to create novel scaffolds with enhanced antifungal activity. For instance, studies have demonstrated that incorporating this compound into specific peptide sequences can lead to compounds that disrupt fungal cell wall integrity or inhibit essential fungal enzymes.
In the realm of antifungal peptidomimetics, this compound has been integral to structure-activity relationship (SAR) studies. By systematically varying the position and context of the this compound residue within a peptidomimetic structure, researchers can elucidate how specific modifications influence antifungal efficacy. These studies help identify key structural features responsible for potent activity, guiding the rational design of more effective antifungal agents. For example, SAR investigations might reveal that the stereochemistry or the specific protecting groups on the hydroxyproline moiety significantly impact the compound's interaction with fungal targets.
Synthesis of Peptidomimetic Compounds with Antifungal Activity
Synthesis of Holliday Junction-Trapping Compounds and Antimicrobial Research
This compound has also found application in the synthesis of compounds targeting microbial processes at a more fundamental level, such as those involved in DNA replication and repair. Specifically, it has been used in the development of Holliday junction-trapping compounds. Holliday junctions are critical intermediates in DNA recombination and repair pathways. Molecules that can trap or stabilize these structures can disrupt microbial DNA metabolism, leading to cell death. Research has explored the incorporation of this compound into scaffolds designed to interact with these DNA structures, aiming to develop novel antimicrobial strategies.
Investigation in Protease Inhibitor Research
The compound's utility extends to the field of protease inhibitor development, a critical area for treating viral infections, cancer, and other diseases. Proteases are enzymes that play vital roles in many cellular processes, and their dysregulation is often implicated in disease states.
In the context of protease inhibition, this compound has been utilized in the design of lipid conjugates. By attaching lipid moieties to molecules containing the this compound residue, researchers aim to enhance their biological functions. This often involves improving cellular uptake, increasing membrane permeability, or directing the compound to specific cellular compartments where the target protease resides. Such lipid conjugation strategies can significantly boost the therapeutic potential of protease inhibitors by optimizing their delivery and interaction with biological systems.
Beyond protease inhibition, this compound has been investigated in studies related to melanocortin receptor activity. Melanocortin receptors are a family of G protein-coupled receptors involved in a wide range of physiological processes, including pigmentation, inflammation, appetite regulation, and sexual function. Peptides and peptidomimetics incorporating modified amino acids like this compound can act as agonists or antagonists for these receptors. Research in this area explores how the specific structure conferred by this compound influences binding affinity and functional activity at melanocortin receptors, potentially leading to new therapeutic avenues for metabolic disorders, inflammatory conditions, and other diseases.
Future Directions and Emerging Research Avenues
Innovations in Synthetic Methodologies for Hydroxyproline (B1673980) Derivatives
The synthesis of complex molecules like Boc-Hyp(Bzl)-OH is a critical area of research, with a strong emphasis on improving efficiency, selectivity, and environmental friendliness.
The demand for sustainable chemical manufacturing has spurred the development of greener synthetic pathways for hydroxyproline derivatives. A key focus is the use of biocatalysts, such as engineered enzymes, to perform highly selective hydroxylation of L-proline, which can reduce the need for harsh reagents and protecting group manipulations. mdpi.com For instance, proline-4-hydroxylases (P4Hs) are being explored for the tailor-made production of hydroxylated proline derivatives. mdpi.com Research into organocatalysis, using naturally occurring amino acids like L-proline itself, presents another avenue for environmentally benign synthesis. mdpi.com These methods offer advantages like mild reaction conditions, reusability of the catalyst, and high yields. mdpi.com
Furthermore, innovative strategies like one-pot syntheses using transient protection are being developed to improve step- and atom-economy. acs.org Such methods, which combine activation, protection, coupling, and deprotection in a single reaction vessel, significantly reduce waste and simplify purification, making the production of peptide building blocks more cost-effective and environmentally friendly. acs.org The development of magnetic nanocatalysts functionalized with hydroxyproline complexes also represents a step forward, allowing for easy separation and recycling of the catalyst, which aligns with the principles of green chemistry. acs.org
| Innovation Area | Key Advantages | Relevant Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Engineered proline hydroxylases (P4Hs) for targeted hydroxylation mdpi.com |
| Organocatalysis | Reusability, non-toxicity, biodegradability | L-proline as a catalyst for various organic transformations mdpi.com |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective | Transient protection strategies to minimize steps acs.org |
| Nanocatalysts | Easy separation, recyclability, high efficiency | Magnetic nanoparticles functionalized with catalysts acs.org |
The biological function of hydroxyproline-containing peptides is critically dependent on their stereochemistry. Consequently, significant research is dedicated to advancing stereoselective synthesis and derivatization methods. Asymmetric organocatalysis, using chiral catalysts derived from amino acids, has become a powerful tool for controlling the stereochemical outcome of reactions. rsc.org These catalysts can effectively direct the formation of specific stereoisomers during the synthesis of the pyrrolidine (B122466) ring, a core component of hydroxyproline. rsc.org
Advances also include the development of novel protecting groups and derivatization techniques that preserve the stereochemical integrity of the molecule during multi-step peptide synthesis. researchgate.net Methods for derivatizing the hydroxyl group of hydroxyproline are essential for creating diverse molecular structures. oup.cominnovareacademics.inspringernature.comnih.govsigmaaldrich.com For example, O-glycosylation of hydroxyproline requires highly stereoselective methods to ensure the correct anomeric configuration, which is crucial for the biological activity of the resulting glycopeptide. frontiersin.orgnih.gov Researchers are comparing various glycosylation methods, such as the Koenigs-Knorr and trichloroacetimidate (B1259523) procedures, to optimize efficiency and stereoselectivity. nih.gov
Development of Greener and More Efficient Synthetic Routes
Advanced Applications in Chemical Biology and Material Science
The unique structural properties of the hydroxyproline scaffold, provided by building blocks like this compound, are being exploited in the design of sophisticated molecules for chemical biology and the creation of novel materials.
Rational design combines structural information with chemical synthesis to create peptides with specific functions, such as inhibiting protein-protein interactions (PPIs). frontiersin.orgacs.org this compound is a valuable building block in this endeavor. The constrained pyrrolidine ring of hydroxyproline can be used to stabilize specific peptide conformations, such as the polyproline II (PPII) helix, which is important for many biological recognition events. pku.edu.cn
By incorporating hydroxyproline and its derivatives, researchers can create collagen-mimetic peptides with enhanced stability. researchgate.netnih.gov These synthetic peptides are used to study collagen structure and its interactions with other molecules. Furthermore, hydroxyproline derivatives are being used to develop inhibitors for specific biological targets, such as amino acid transporters implicated in diseases like cancer. nih.gov The design process often involves modifying the core hydroxyproline structure to optimize binding affinity and selectivity for the target protein. frontiersin.orgnih.gov
| Application Area | Design Strategy | Role of Hydroxyproline | Example Target |
| Protein-Protein Interaction (PPI) Inhibition | Mimic binding site motifs | Induce conformational constraints frontiersin.org | Various disease-related proteins |
| Collagen Mimetics | Create stable triple-helical structures | Stabilize helix via inductive and steric effects researchgate.netnih.gov | Collagen-binding proteins |
| Enzyme/Transporter Inhibition | Synthesize analogs of natural substrates | Serve as a scaffold for functional group display nih.gov | Amino acid transporters (SLC1A4, SLC1A5) nih.gov |
| Smart Hydrogels | Self-assembly of peptide amphiphiles | Control secondary structure and assembly frontiersin.org | Drug delivery systems |
The inherent biocompatibility and unique structural features of hydroxyproline make it an excellent candidate for the development of advanced biomaterials and for applications in nanotechnology. pku.edu.cn Hydroxyproline-derived polymers, such as polyesters and polypeptides, are being synthesized as biodegradable materials for applications in tissue engineering and drug delivery. pku.edu.cn These materials often mimic the properties of natural collagen, facilitating cell adhesion and tissue regeneration. researchgate.net
In nanotechnology, hydroxyproline derivatives are used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities. researchgate.netresearchgate.net For example, studies have investigated the interaction between L-hydroxyproline and titanium dioxide (TiO2) lattices to improve the adhesion of collagen to nano-coatings on medical implants. researchgate.net Additionally, fullerene-hydroxyproline conjugates have been synthesized and studied for their potential biological applications, leveraging the unique properties of both the fullerene cage and the amino acid. rsc.org The design of synthetic genes to produce hydroxyproline-rich glycoproteins (HRGPs) in plant-based systems also opens the door to producing novel hydrocolloids for the food and pharmaceutical industries. pnas.org
Rational Design of Peptides for Specific Biological Targets
Computational Chemistry in Predicting and Understanding this compound Behavior
Computational chemistry has become an indispensable tool for accelerating research and providing deep molecular-level insights into the behavior of molecules like this compound. Quantum chemical calculations and molecular modeling are used to predict the conformational preferences, reactivity, and spectroscopic properties of hydroxyproline isomers and their derivatives. ru.nl
These computational methods are crucial in rational drug design, where molecular docking simulations can predict the binding orientation and affinity of hydroxyproline-based inhibitors to their biological targets. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov Furthermore, computational studies help elucidate the mechanisms of catalytic reactions involving hydroxyproline derivatives, explaining how factors like the catalyst structure and solvent influence stereoselectivity. mdpi.comresearchgate.net By combining computational predictions with experimental results, researchers can gain a comprehensive understanding of the structure-function relationships that govern the behavior of this compound and its derivatives in complex chemical and biological systems. researchgate.netru.nl
High-Level Theoretical Studies on Conformational Dynamics
The biological activity of proline-containing peptides is intimately linked to the conformational state of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. mdpi.comsigmaaldrich.com For this compound, the bulky Boc and Bzl protecting groups introduce significant steric and electronic influences that are ripe for exploration through advanced computational methods.
Future research should focus on employing high-level theoretical studies, such as Density Functional Theory (DFT) and ab initio molecular dynamics (MD), to elucidate the conformational energy landscape of this compound. mdpi.combeilstein-journals.org Such studies can provide precise data on the molecule's preferred geometries, the energy barriers between different conformational states, and the influence of the solvent environment.
Key areas of investigation would include:
Amide Bond Isomerization: The isomerization of the tertiary amide bond (ω angle) between the Boc group and the proline nitrogen is a key determinant of local peptide structure. sigmaaldrich.com While the trans conformation is generally favored, the energy difference between cis and trans isomers in prolyl bonds is small. sigmaaldrich.com High-level calculations can precisely quantify this energy difference for this compound and determine the rotational energy barrier, providing insight into the dynamics of this isomerization process.
Intramolecular Interactions: The benzyl (B1604629) group's aromatic ring and the Boc group's carbonyl oxygen may engage in non-covalent interactions (e.g., CH-π or n-π* interactions) with the pyrrolidine ring. These subtle forces can significantly stabilize certain conformations. Theoretical studies are uniquely suited to identify and quantify these stabilizing interactions, which are often difficult to observe experimentally.
Table 1: Proposed Theoretical Methods for Conformational Analysis
| Computational Method | Target Parameter | Rationale |
|---|---|---|
| Density Functional Theory (DFT) | Ground state geometry, ring pucker preference, rotational energy barriers | Provides a high-accuracy description of electronic structure to determine the relative energies of different conformers. mdpi.combeilstein-journals.org |
| Molecular Dynamics (MD) | Conformational sampling over time, solvent effects, dynamic transitions | Simulates the movement of the molecule over time to explore the accessible conformational space in a simulated biological environment. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Identifies and characterizes weak intramolecular bonds, such as hydrogen bonds or CH-π interactions, that stabilize specific conformations. |
in silico Screening for Structure-Activity Relationship Prediction
The this compound scaffold represents a valuable starting point for the design of novel bioactive molecules, such as enzyme inhibitors or peptidomimetics. mdpi.comorganic-chemistry.org In silico screening and Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful, resource-efficient strategy to predict the biological activities of hypothetical derivatives and guide synthetic efforts. mdpi.comnih.gov
A future research program could virtually generate a library of compounds based on the this compound core. Modifications could include altering the benzyl group with various substituents (e.g., electron-donating or -withdrawing groups), replacing the Boc group with other protecting groups, or using the scaffold as a building block in larger peptide structures. mdpi.com
The process would involve several key steps:
Virtual Library Generation: Create a database of virtual compounds derived from the core structure of this compound.
Molecular Docking: Screen this virtual library against the three-dimensional structures of known biological targets, such as proteases (e.g., collagenases) or protein-protein interaction domains (e.g., the VHL E3 ligase, which recognizes hydroxyproline). scispace.comtandfonline.com This would predict the binding affinity and orientation of each derivative within the target's active site.
3D-QSAR Modeling: For a series of compounds with known (or predicted) activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.govnih.gov These methods build a statistical model that correlates the 3D steric and electrostatic properties of the molecules with their biological activity, providing a predictive tool for designing new, more potent derivatives. nih.gov
This in silico approach allows for the rapid evaluation of thousands of potential drug candidates, identifying those with the highest predicted potency and best "drug-like" properties for subsequent synthesis and experimental validation. nih.govnih.gov
Table 2: Hypothetical Workflow for in silico SAR Prediction
| Step | Technique | Objective |
|---|---|---|
| 1. Target Identification | Literature Review & Database Search | Select relevant biological targets (e.g., enzymes, receptors) known to interact with proline-rich or hydroxyproline-containing ligands. scispace.comtandfonline.com |
| 2. Library Design | Combinatorial Enumeration | Generate a virtual library of analogs by systematically modifying the benzyl and Boc groups of the parent compound. |
| 3. Conformational Analysis | Molecular Mechanics/Dynamics | Generate low-energy 3D conformations for each virtual analog to prepare them for screening. |
| 4. Virtual Screening | Molecular Docking | Predict the binding mode and score the binding affinity of each analog against the chosen biological target. |
| 5. Model Building | 3D-QSAR (CoMFA/CoMSIA) | Develop a predictive model that correlates molecular properties (steric, electrostatic) with biological activity. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
